molecular formula C34H35N5O4 B606706 CJ-15208

CJ-15208

Cat. No.: B606706
M. Wt: 577.7 g/mol
InChI Key: GIZJWWQFOGQPRY-GCXHJFECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound C[L-Phe-D-pro-L-Phe-L-trp] is a macrocyclic tetrapeptide, also known as CJ-15,208. This compound is notable for its unique structure, which includes phenylalanine, proline, and tryptophan residues. It has been studied for its potential therapeutic applications, particularly in the field of opioid receptor antagonism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C[L-Phe-D-pro-L-Phe-L-trp] typically involves solid-phase peptide synthesis followed by cyclization in solution. The process begins with the sequential addition of amino acids to a resin-bound peptide chain. After the linear peptide is assembled, it is cleaved from the resin and cyclized to form the macrocyclic structure .

Industrial Production Methods: The use of automated peptide synthesizers can facilitate the production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: C[L-Phe-D-pro-L-Phe-L-trp] can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of oxindole derivatives .

Scientific Research Applications

C[L-Phe-D-pro-L-Phe-L-trp] has several scientific research applications, including:

Mechanism of Action

C[L-Phe-D-pro-L-Phe-L-trp] exerts its effects primarily through its interaction with opioid receptors. It acts as an antagonist at the kappa opioid receptor, preventing the receptor from being activated by endogenous ligands. This mechanism is thought to involve the binding of the compound to the receptor’s active site, blocking the interaction of other molecules .

Comparison with Similar Compounds

Uniqueness: C[L-Phe-D-pro-L-Phe-L-trp] is unique due to its specific combination of amino acid residues and its ability to act as a kappa opioid receptor antagonist. This distinguishes it from other cyclic peptides that may have different receptor affinities and biological activities .

Properties

IUPAC Name

(3S,6S,9S,12R)-3,9-dibenzyl-6-(1H-indol-3-ylmethyl)-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35N5O4/c40-31-27(18-22-10-3-1-4-11-22)37-33(42)30-16-9-17-39(30)34(43)29(19-23-12-5-2-6-13-23)38-32(41)28(36-31)20-24-21-35-26-15-8-7-14-25(24)26/h1-8,10-15,21,27-30,35H,9,16-20H2,(H,36,40)(H,37,42)(H,38,41)/t27-,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZJWWQFOGQPRY-GCXHJFECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CJ-15208
Reactant of Route 2
CJ-15208
Reactant of Route 3
CJ-15208
Reactant of Route 4
CJ-15208
Reactant of Route 5
CJ-15208
Reactant of Route 6
CJ-15208

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